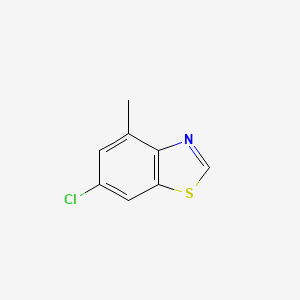

6-chloro-4-methyl-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-2-6(9)3-7-8(5)10-4-11-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFDAHJAYKVQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 6-Chloro-4-methyl-1,3-benzothiazole Core

The construction of the this compound core primarily relies on cyclization reactions that form the thiazole (B1198619) ring onto a pre-existing substituted benzene (B151609) ring.

Cyclization Reactions of Substituted 2-Aminothiophenol (B119425) Derivatives

A cornerstone in the synthesis of benzothiazoles is the condensation and subsequent cyclization of 2-aminothiophenol derivatives with various carbonyl compounds. ekb.egtandfonline.comtandfonline.com For the synthesis of this compound, the key starting material is 2-amino-5-chloro-3-methylthiophenol.

The general mechanism involves the nucleophilic attack of the amino group of the 2-aminothiophenol derivative on the carbonyl carbon of an aldehyde or a related compound. ekb.eg This is followed by an intramolecular cyclization involving the thiol group, and a final oxidation or dehydration step to yield the aromatic benzothiazole (B30560) ring system. ekb.eg A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of acidic catalysts like polyphosphoric acid (PPA), which can also act as a dehydrating agent. indexcopernicus.comnih.gov Green chemistry approaches have also been explored, utilizing catalysts such as alkyl carbonic acid formed in a CO2-alcohol system, which simplifies the workup procedure. tandfonline.comtandfonline.com

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

| 2-Amino-5-chloro-3-methylthiophenol | Aldehydes/Carboxylic Acids | Acid catalysts (e.g., PPA), Oxidizing agents | 2-Substituted-6-chloro-4-methyl-1,3-benzothiazoles | ekb.egindexcopernicus.comnih.gov |

| Substituted 2-aminothiophenols | Aldehydes | Alkyl carbonic acid (from CO2 and alcohol) | 2-Substituted benzothiazoles | tandfonline.comtandfonline.com |

| 2-Aminothiophenol | Benzaldehyde (B42025) | Alkyl carbonic acid | Benzothiazole | tandfonline.comtandfonline.com |

Multi-step Reaction Pathways for Benzothiazole Formation

In addition to direct cyclization, multi-step sequences can be employed to construct the this compound framework. One common strategy involves the formation of a thioamide intermediate from a substituted aniline (B41778), followed by an intramolecular cyclization. For instance, a substituted o-haloaniline can react with a source of sulfur, such as potassium ethyl xanthogenate, to form a precursor that can then be cyclized to the benzothiazole. acs.org Another approach involves the reaction of an appropriately substituted aniline with thiocyanate (B1210189) to form a thiourea, which then undergoes oxidative cyclization to yield a 2-aminobenzothiazole (B30445) derivative. nih.gov

These multi-step pathways offer flexibility in introducing various substituents onto the benzothiazole core. For example, starting from a substituted 2-fluoroaniline, a 2-mercaptobenzothiazole (B37678) can be synthesized, which can then be converted to a 2-hydrazinobenzothiazole, a versatile intermediate for further reactions. acs.org

Functionalization and Derivatization Strategies

Once the this compound core is assembled, it can be further modified to introduce a wide range of functional groups, leading to a diverse library of derivatives.

Introduction of Amine and Alkyl Substituents

The 2-amino group of 6-chloro-4-methyl-1,3-benzothiazol-2-amine (B1597233) is a common site for functionalization. nih.gov It can undergo reactions typical of aromatic amines, allowing for the introduction of various alkyl and aryl substituents. For instance, it can be acylated, alkylated, or used in coupling reactions to build more complex structures.

Furthermore, the methyl group at the 4-position can potentially be functionalized through radical reactions, although this is less commonly reported compared to reactions at the 2-position. The introduction of other alkyl groups at different positions on the benzene ring is typically achieved by starting with the appropriately substituted aniline precursor during the initial synthesis. nih.gov

Condensation and Coupling Reactions

The 2-amino group of 6-chloro-4-methyl-1,3-benzothiazol-2-amine is a versatile handle for various condensation and coupling reactions. It can react with aldehydes and ketones to form Schiff bases, which can be further modified or used as ligands. researchgate.net

Coupling reactions with a variety of partners have been extensively explored to create novel benzothiazole derivatives. These include reactions with:

Aldehydes: Condensation with various aromatic and aliphatic aldehydes is a fundamental method for synthesizing 2-substituted benzothiazoles. ekb.egnih.govmdpi.comnih.gov

Thioureas: Reaction with thioureas can lead to the formation of more complex heterocyclic systems. nih.gov

Anilines: Coupling with anilines can be achieved through various catalytic methods. organic-chemistry.org

Pyrazolones, Thiadiazoles, and Azetidinones: The benzothiazole moiety can be linked to other heterocyclic rings like pyrazolones, thiadiazoles, and azetidinones to generate hybrid molecules with potentially enhanced biological activities. nih.gov

A notable example is the synthesis of ekb.egtandfonline.comindexcopernicus.comtriazolo[3,4-b]benzothiazole derivatives, which can be prepared from 2-hydrazinobenzothiazoles. acs.org

| Benzothiazole Derivative | Reactant | Reaction Type | Product Class | Reference |

| 2-Aminobenzothiazole | Aldehyde | Condensation | Schiff Base | researchgate.net |

| 2-Hydrazinobenzothiazole | Formic Acid | Cyclization | ekb.egtandfonline.comindexcopernicus.comTriazolo[3,4-b]benzothiazole | acs.org |

| 2-Mercaptobenzothiazole | Alkyl Halide | S-Alkylation | 2-Alkylthiobenzothiazole | acs.org |

| 2-Aminobenzothiazole | Chloroacetyl chloride, then Thiourea | Condensation/Cyclization | Imidazole-thione linked Benzotriazole | nih.gov |

Nucleophilic Substitution Reactions on the Benzothiazole System

The benzothiazole ring system can participate in nucleophilic substitution reactions, although the reactivity depends on the position and the nature of the substituents. The 2-position of the benzothiazole ring is particularly susceptible to nucleophilic attack, especially when a good leaving group is present.

For example, 2-chlorobenzothiazoles can undergo nucleophilic substitution with various nucleophiles, such as amines and thiols, to introduce new functional groups at this position. acs.org The chlorine atom at the 6-position of the benzene ring is generally less reactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, under specific conditions, such as those used in certain cross-coupling reactions, this position can also be functionalized. nih.govdiva-portal.orgacs.org

Oxidative and Reductive Transformations of the Benzothiazole Ring

The inherent aromaticity of the benzothiazole ring system lends it a degree of stability, yet it can undergo specific oxidative and reductive transformations that typically involve ring-opening, providing pathways to novel functionalized structures.

Oxidative Transformations: The oxidation of the benzothiazole ring can lead to the cleavage of the thiazole moiety. A notable example is the oxidative ring-opening of benzothiazole derivatives using magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents. scholaris.cacdnsciencepub.com This reaction does not typically yield N-oxides but instead results in an acylamidobenzene sulfonate ester. scholaris.cacdnsciencepub.com The process is believed to proceed through the opening of the thiazole ring, followed by the oxidation of the resulting thiol group. researchgate.net The proposed mechanism suggests that the magnesium in MMPP may act as a Lewis acid, coordinating to the nitrogen atom and increasing the electrophilicity at the C2 position, which facilitates a nucleophilic attack and subsequent ring cleavage. cdnsciencepub.com Other strong oxidizing systems, such as Oxone®/NaHCO₃, can also convert the thiol intermediates to sulfonic acids. researchgate.net In the gas phase, benzothiazole reacts with hydroxyl (OH) radicals, leading primarily to the formation of various hydroxybenzothiazole products through attack on the benzene ring. rsc.org

Reductive Transformations: The reduction of the benzothiazole ring can also induce ring cleavage. The use of sodium in liquid ammonia (B1221849) is a classic method for the reductive ring-opening of thiazoles. researchgate.net This method has been applied to benzothiazoles, leading to the cleavage of the heterocyclic ring. acs.org The specific products formed depend on the substituents present on the ring. For instance, the reduction of various 4-methylthiazole (B1212942) derivatives with sodium in liquid ammonia yields substituted propenethiolates, with the reaction's course being dependent on the nature of the substituent at the 2-position. researchgate.net This suggests that the reduction of this compound would likely proceed via cleavage of the C-S bonds in the thiazole ring.

Green Chemistry Principles in Benzothiazole Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of benzothiazoles has been a fertile ground for the application of green chemistry principles, focusing on alternative catalysts, safer solvents, and improved reaction efficiency. mdpi.comnih.gov These approaches aim to minimize hazardous byproducts and reduce energy consumption.

The development of efficient and reusable catalysts is a cornerstone of green synthesis. Several catalytic systems have been successfully employed for the synthesis of the benzothiazole core.

Palladium Catalysis: Palladium catalysts are versatile for C-C and C-S bond-forming reactions. While many palladium complexes like Pd(OAc)₂ are used nih.gov, heterogeneous catalysts such as palladium on carbon (Pd/C) are particularly attractive from a green chemistry perspective due to their ease of separation and recyclability. Palladium-catalyzed reactions are employed in the intramolecular cyclization of thiobenzanilides and the heteroannulation of acetylenic compounds to form complex fused benzothiazole systems. epa.gov Recently, green methods for synthesizing palladium nanoparticles using biological materials like papaya peel extract have been developed, and these nanoparticles show high catalytic activity in coupling reactions. nih.gov

Tin Pyrophosphate (SnP₂O₇): Tin pyrophosphate has been identified as a novel, efficient, and reusable heterogeneous catalyst for the synthesis of 2-arylbenzothiazoles. mdpi.comnih.gov It facilitates the condensation reaction between 2-aminothiophenols and various aromatic aldehydes, achieving high yields in very short reaction times. mdpi.com A key advantage is the catalyst's stability, allowing it to be recovered and reused multiple times without a significant loss of activity. mdpi.comnih.gov

Laccases: Laccases are multi-copper-containing oxidase enzymes that represent a powerful biocatalytic tool for green synthesis. rsc.orgnih.gov They can catalyze the synthesis of 2-arylbenzothiazoles from the condensation of 2-aminothiophenols with benzaldehyde derivatives at room temperature, using atmospheric oxygen as the oxidant and producing water as the only byproduct. rsc.org This enzymatic approach avoids the need for harsh chemical oxidants and operates under mild conditions, making it a highly sustainable alternative. nih.govrsc.org

| Catalyst | Reaction Type | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Palladium (General) | Intramolecular Cyclization / Cross-Coupling | High efficiency, versatility in C-S/C-N bond formation. | Varies; often requires specific ligands and base. | nih.govepa.gov |

| Tin Pyrophosphate (SnP₂O₇) | Condensation of 2-aminothiophenol and aldehydes | Heterogeneous, reusable, short reaction times, high yields. | Solvent-free or minimal solvent. | mdpi.comnih.gov |

| Laccases | Oxidative condensation of 2-aminothiophenol and aldehydes | Biocatalyst, uses O₂ as oxidant, mild conditions (room temp.), produces H₂O as byproduct. | Aqueous buffer/solvent mix, room temperature, air. | rsc.orgnih.gov |

The choice of solvent and reaction conditions plays a critical role in the environmental impact of a synthetic process.

A significant advancement in the green synthesis of benzothiazoles is the move towards aqueous media or solvent-free conditions. Water is an ideal green solvent due to its non-toxicity, availability, and safety. An efficient one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent. rsc.org Pentafluorophenylammonium triflate (PFPAT) has been shown to be an effective and recyclable organocatalyst for synthesizing 2-arylbenzothiazoles in water. orientjchem.orgresearchgate.net Mixed aqueous systems, such as a methanol-water mixture, have also been employed successfully. mdpi.com

Solvent-free reactions represent another major green strategy, often accelerated by microwave irradiation or conducted at ambient temperature. mdpi.comresearchgate.net These methods reduce waste and can lead to shorter reaction times and simpler product isolation. For instance, the condensation of 2-aminothiophenol with aldehydes can be achieved under solvent-free conditions, sometimes using catalysts like nanorod-shaped ionogels. mdpi.com However, for certain reactions, optimized solvent systems like a chlorobenzene/DMSO mixture have been found to be superior in terms of yield, despite not being conventionally "green". mdpi.commdpi.com

| Solvent System / Condition | Reaction Example | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Water | PFPAT-catalyzed synthesis of 2-arylbenzothiazoles | Environmentally benign, safe, inexpensive. | Limited solubility for some organic substrates. | orientjchem.orgresearchgate.net |

| Ethanol (B145695) | H₂O₂/HCl catalyzed condensation | Renewable resource, relatively low toxicity. | Not as green as water, flammable. | mdpi.com |

| Solvent-Free | Condensation of 2-aminothiophenol with benzoyl chlorides | Minimal waste, easy workup, often rapid. | Not suitable for all reactants (e.g., solids may require minimal solvent). | mdpi.comresearchgate.net |

| Chlorobenzene/DMSO | Condensation of 2-aminobenzenethiols and aryl ketones | Can provide higher yields for specific transformations. | Uses hazardous solvents, high boiling points. | mdpi.commdpi.com |

Spectroscopic and Structural Characterization Studies

X-ray Crystallography and Solid-State Structural Analysis

Intermolecular Interactions and Crystal Packing

A definitive crystal structure for 6-chloro-4-methyl-1,3-benzothiazole has not been reported in the reviewed literature. Consequently, a detailed analysis of its specific intermolecular interactions and crystal packing arrangement cannot be provided.

However, based on the structural characteristics of related benzothiazole (B30560) derivatives, several types of non-covalent interactions would be anticipated to play a significant role in the solid-state packing of this compound. These may include:

π-π Stacking: The aromatic benzothiazole core is likely to facilitate π-π stacking interactions between adjacent molecules, a common feature in the crystal engineering of planar heterocyclic systems.

Halogen Bonding: The presence of a chlorine atom at the 6-position introduces the potential for halogen bonding, where the chlorine atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on a neighboring molecule.

C–H···N and C–H···S Interactions: Weak hydrogen bonds involving the methyl group and aromatic C-H donors with the nitrogen and sulfur heteroatoms of the thiazole (B1198619) ring could further stabilize the crystal lattice.

Elemental Analysis for Compound Purity and Composition

Specific experimental elemental analysis data for this compound is not available in the surveyed scientific literature. However, the theoretical elemental composition can be calculated based on its molecular formula, C₈H₆ClNS.

The expected elemental composition is a crucial benchmark for verifying the purity and identity of a synthesized sample of this compound. In a typical experimental setting, the found percentages of carbon, hydrogen, nitrogen, and sulfur would be compared against these theoretical values, with acceptable deviations generally being within ±0.4%.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 52.32 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.30 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.31 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.63 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.46 |

| Total | 183.97 | 100.00 |

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed to predict various molecular properties of benzothiazole (B30560) derivatives, including their optimized geometry, electronic distribution, and spectroscopic signatures. mdpi.comacs.org DFT calculations, often using functionals like B3LYP, provide a balance between accuracy and computational cost, making them a standard tool for theoretical chemistry. nih.govmdpi.com

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity and stability. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. sciencepub.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govntu.edu.iq Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For substituted benzothiazoles, the nature and position of the substituent groups significantly influence the HOMO and LUMO energy levels. Electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, generally leading to a smaller energy gap and increased reactivity. mdpi.com

Theoretical studies on various benzothiazole derivatives have calculated these parameters to predict their behavior. For example, in a study of substituted benzothiazoles, the HOMO-LUMO energy gaps (ΔE) were found to be in the range of 4.46–4.73 eV. mdpi.com It was noted that a compound featuring two electron-withdrawing trifluoromethyl (-CF₃) groups had the lowest energy gap (4.46 eV), indicating higher reactivity. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-Methyl-benzothiazole | -8.832 | -0.987 | 7.845 | sciencepub.net |

| 2-Amino-benzothiazole | -8.732 | -0.971 | 7.761 | sciencepub.net |

| Benzothiazole derivative with -CF3 groups | -8.12 | -3.66 | 4.46 | mdpi.com |

| Benzothiazole derivative with -OCH3 group | -7.39 | -2.83 | 4.56 | mdpi.com |

Geometry Optimization and Conformational Analysis

Before calculating other properties, the molecular geometry is optimized to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. nih.gov DFT calculations are used to determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. mdpi.com For benzothiazole derivatives, these calculations typically confirm the planarity of the fused ring system. acs.org The optimized structure is crucial as it serves as the foundation for all subsequent computational analyses, including the prediction of spectroscopic and electronic properties. mdpi.com

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Visible absorption spectra of molecules. mdpi.com This helps in understanding the electronic structure and the nature of the transitions, such as π→π* or n→π*, which are responsible for the observed absorption bands.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is widely used for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.govrsc.org By comparing the calculated chemical shifts with experimental data, it is possible to confirm the molecular structure and assign the signals in the experimental spectra. nih.govresearchgate.net Studies on various benzothiazole derivatives have shown a good correlation between the experimental and theoretically calculated chemical shifts. nih.govmdpi.com

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) | Reference |

|---|---|---|---|

| H (Aromatic Ring) | 7.25 - 7.70 | 7.15 - 7.90 | mdpi.com |

| H (Phenyl Group Proton) | 8.08 - 8.22 | 8.05 - 8.22 | mdpi.com |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. citedrive.comwjarr.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. biointerfaceresearch.comresearchgate.net For benzothiazole derivatives, docking studies are frequently performed to predict their interaction with various biological targets, such as enzymes involved in microbial infections or cancer. nih.govnih.gov

Ligand-Target Interaction Modeling (e.g., Enzyme Active Sites, Receptor Binding)

Docking simulations provide detailed models of how a ligand, such as a 6-chloro-4-methyl-1,3-benzothiazole derivative, fits into the binding site of a target protein. These models reveal specific non-covalent interactions, including:

Hydrogen Bonds: Crucial for ligand recognition and binding specificity.

Hydrophobic Interactions: Often involving aromatic rings and nonpolar amino acid residues.

Pi-Pi Stacking: Interactions between aromatic rings of the ligand and the protein.

For instance, molecular docking studies of benzothiazole derivatives targeting the enzyme dihydroorotase revealed the formation of hydrogen bonds with active site residues like ASN44. nih.gov Other studies on benzothiazole-based inhibitors of the p56lck enzyme have shown key interactions within the ATP binding site. biointerfaceresearch.com

Prediction of Binding Affinities and Orientations

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a scoring function or docking score (e.g., in kcal/mol). wjarr.com A lower (more negative) score generally indicates a stronger, more favorable binding interaction. These scores are used to rank different compounds and prioritize them for experimental testing. wjarr.com

In a study screening benzothiazole derivatives as potential anticonvulsant agents targeting the GABA-A receptor, compounds with excellent docking scores ranging from -104.23 to -121.56 were identified, compared to standard drugs like phenytoin (B1677684) (-73.63). wjarr.com Another study on benzothiazole derivatives as antimicrobial agents reported that the most active compounds showed strong hydrophobic interactions at the entrance of the enzyme's active site, which could block substrate access. nih.gov

| Compound Type | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Benzothiazole derivative (SDZ64) | GABA-A Receptor (1OHV) | -121.56 | wjarr.com |

| Benzothiazole derivative (SDZ3) | GABA-A Receptor (1OHV) | -118.99 | wjarr.com |

| Benzothiazole derivative with methoxy (B1213986) group | EGFR | -6.98 | researchgate.net |

| Benzothiazole derivative with chlorine | EGFR | -6.45 | researchgate.net |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized, intuitive picture of electron distribution by partitioning the molecular wavefunction into orbitals that correspond to the familiar concepts of core orbitals, lone pairs, and bonds.

For this compound, an NBO analysis would provide a detailed understanding of its electronic landscape. The analysis quantifies the delocalization of electron density from occupied "donor" NBOs to unoccupied "acceptor" NBOs. The strength of these interactions is measured by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Key electronic interactions that would be investigated in this compound include:

Lone Pair Delocalization: The nitrogen and sulfur atoms of the thiazole (B1198619) ring possess lone pairs of electrons. NBO analysis would quantify the donation of electron density from these lone pairs into the antibonding orbitals (π*) of the fused benzene (B151609) ring and the thiazole ring itself. This delocalization is fundamental to the aromaticity and stability of the benzothiazole system.

π-System Interactions: The analysis would detail the interactions between the π-bonds of the aromatic system, revealing the extent of electron delocalization and conjugation throughout the bicyclic structure.

Influence of Substituents: The electron-withdrawing chloro group at the 6-position and the electron-donating methyl group at the 4-position would have opposing effects on the electronic distribution. NBO analysis could precisely quantify how these substituents perturb the electron density within the benzothiazole core through inductive and hyperconjugative effects. For instance, it would show the delocalization from the C-H bonds of the methyl group into adjacent antibonding orbitals.

A hypothetical data table from an NBO analysis would typically present the key donor-acceptor interactions and their corresponding stabilization energies.

Table 1: Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) S | π* (C=N) | Value | Lone Pair -> Antibonding π |

| LP (1) N | π* (C=C) | Value | Lone Pair -> Antibonding π |

| π (C=C) | π* (C=C) | Value | π -> Antibonding π (Conjugation) |

| σ (C-H) of CH₃ | σ* (C-C) | Value | σ -> Antibonding σ (Hyperconjugation) |

| LP (3) Cl | σ* (C-C) | Value | Lone Pair -> Antibonding σ |

Note: E(2) values are placeholders, as specific research data for this compound is not available.

This analysis provides a quantitative basis for understanding the molecule's stability, reactivity, and the influence of its substituents on its electronic properties.

Tautomerism Studies and Energetic Preferences

Tautomers are structural isomers of a chemical compound that readily interconvert. This phenomenon typically involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.

For the specific molecule this compound, in its ground state, there are no labile protons that would lead to common tautomeric forms. The structure is stable as presented, and significant tautomerism is not expected.

Tautomerism becomes a relevant consideration for derivatives of benzothiazole that contain functional groups with mobile protons, such as 2-aminobenzothiazoles or 2-mercaptobenzothiazoles. For instance, a 2-aminobenzothiazole (B30445) can exist in equilibrium with its 2-iminobenzothiazoline tautomer. A computational study on such a derivative would involve:

Geometry Optimization: Calculating the lowest energy structure for each potential tautomer.

Energy Calculation: Determining the relative electronic energies, enthalpies, and Gibbs free energies of the optimized tautomers. The tautomer with the lowest energy is the most stable and therefore the predominant form at equilibrium.

Transition State Search: Identifying the transition state structure for the interconversion between tautomers and calculating the activation energy barrier. A high energy barrier indicates a slow interconversion rate.

For this compound itself, a theoretical study would likely confirm the high stability of the presented structure and the absence of energetically accessible tautomers. If one were to theoretically study a hypothetical protonation of the molecule, for example, the site of protonation (e.g., at the nitrogen atom) and the resulting structure's stability could be determined.

A hypothetical energetic comparison for a related, tautomerizable benzothiazole derivative might look like the following table.

Table 2: Example of Tautomer Energetic Preference Analysis for a Hypothetical Benzothiazole Derivative

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| Form A | 0.00 | 0.00 | Value |

| Form B | Value | Value | Value |

Note: This table is illustrative and does not represent data for this compound.

Such studies are crucial for understanding the behavior of molecules in different environments, as the relative stability of tautomers can be influenced by factors like the solvent.

Pharmacological and Biological Research Applications Molecular and Cellular Mechanisms

Antimicrobial Activity Investigations (in vitro studies)

Derivatives of 6-chloro-4-methyl-1,3-benzothiazole have shown notable efficacy against a variety of microbial pathogens in laboratory settings. These studies are crucial in the search for new drugs to combat the growing challenge of antimicrobial resistance.

Antibacterial Efficacy against Gram-positive and Gram-negative Strains

The benzothiazole (B30560) framework, particularly when substituted with a chloro group, has been a key feature in the design of new antibacterial agents. For instance, a series of thiazolidinone derivatives of 6-chloro-benzothiazole demonstrated improved antibacterial activity against several bacterial strains. The replacement of a 6-trifluoromethoxy substituent with a 6-chloro group in the benzothiazole moiety resulted in a 2.5-fold increase in activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and a resistant strain of Escherichia coli. Furthermore, this modification led to a 4 to 5-fold enhancement of activity against Listeria monocytogenes and Salmonella typhimurium. nih.gov

In another study, newly synthesized heteroaryl derivatives of benzothiazole were evaluated for their antibacterial properties. These compounds exhibited moderate to good potency against a panel of selected bacterial pathogens. mdpi.com The versatility of the benzothiazole scaffold is further highlighted by the development of dichloropyrazole-based benzothiazole analogues, which showed better inhibitory activity against both Gram-positive and Gram-negative strains compared to the standard drug novobiocin. nih.gov

The introduction of a chloro group at the 6th position of the benzothiazole ring has been shown to be a critical factor in enhancing antibacterial efficacy. Research on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives, where the hydrazide group was replaced with other heterocycles like triazolo-thiadiazole and 1,3,4-oxadiazole, demonstrated significant activity against Gram-positive bacteria. tandfonline.com Similarly, conjugates of benzothiazole and N-acetyl-glucosamine with a 4-chloro substitution on the benzothiazole moiety showed equipotent antibacterial activity to ampicillin (B1664943) against S. aureus and E. coli. nih.gov

Interactive Table: Antibacterial Activity of this compound Derivatives

| Compound Type | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Thiazolidinone derivatives | S. aureus, MRSA, E. coli, L. monocytogenes, S. typhimurium | 6-chloro substitution enhanced activity 2.5 to 5-fold compared to 6-trifluoromethoxy analogues. | nih.gov |

| Dichloropyrazole analogues | Gram-positive and Gram-negative strains | Better inhibitory activity than novobiocin. | nih.gov |

| Hydrazine carboxamide derivatives | Gram-positive bacteria | Significant antibacterial activity observed. | tandfonline.com |

Antifungal Efficacy against Pathogenic Fungal Strains

The antifungal potential of this compound derivatives has also been a subject of investigation. Studies have shown that these compounds can be effective against pathogenic fungal strains, including Candida albicans, a common cause of skin and mucosal infections. scitechjournals.com

Novel C-6 methyl-substituted benzothiazole derivatives were synthesized and screened for their antifungal activity against C. albicans. Among the synthesized compounds, some showed potent inhibitory activity at concentrations of 50 μg/mL and 100 μg/mL when compared to the standard drug Griseofulvin. scitechjournals.com

Furthermore, research into N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives revealed that compounds containing a 2,4-dichloro phenyl group attached to the triazolo-thiadiazole ring, or a mercapto, acetyl, or 4-nitro phenyl group on the oxadiazole ring, exhibited good activity against all tested fungal strains with Minimum Inhibitory Concentrations (MIC) of 12.5 µg/mL and 25 µg/mL. tandfonline.com The presence of a chloro substituent on the aromatic ring of quinoline-triazole hybrids has also been shown to enhance antifungal activity. nih.gov

Interactive Table: Antifungal Activity of this compound Derivatives

| Compound Type | Fungal Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| C-6 methyl-substituted derivatives | Candida albicans | Potent inhibitory activity at 50 and 100 μg/mL. | scitechjournals.com |

| Hydrazine carboxamide derivatives | Various fungal strains | Good activity with MICs of 12.5 and 25 µg/mL. | tandfonline.com |

Molecular Mechanisms of Antimicrobial Action (e.g., enzyme inhibition)

The antimicrobial effects of this compound derivatives are often attributed to their ability to inhibit essential microbial enzymes. Docking studies have predicted that the inhibition of LD-carboxypeptidase is a probable mechanism of antibacterial activity for certain thiazolidinone derivatives of benzothiazole. nih.gov

Other research has pointed to the inhibition of DNA gyrase and tyrosine kinase as a potential mechanism. Conjugates of benzothiazole and N-acetyl-glucosamine were found to form stable complexes with these enzymes, which are crucial for bacterial survival. nih.gov Additionally, some benzothiazole derivatives have been investigated for their ability to inhibit MurB enzyme (uridine diphosphate-N-acetylenolpyruvylglucosamine reductase), a key enzyme in bacterial cell wall biosynthesis. nih.gov

Anticancer and Antiproliferative Activity (in vitro cell line studies)

The benzothiazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Derivatives of this compound have been evaluated for their ability to inhibit the growth of various cancer cell lines and to induce programmed cell death.

Inhibition of Cell Proliferation and Induction of Apoptosis (e.g., in specific cancer cell lines)

A novel benzothiazole derivative, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7), was found to significantly inhibit the proliferation of the human epidermoid carcinoma cell line A431 and the human non-small cell lung cancer cell lines A549 and H1299. nih.gov This compound also demonstrated the ability to promote apoptosis and arrest the cell cycle in A431 and A549 cells. nih.gov

Another study focused on a different benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, which was shown to suppress cell proliferation and promote apoptosis in colorectal cancer (CRC) cells. nih.gov This compound induced apoptosis via the mitochondrial intrinsic pathway. nih.gov Research on other benzothiazole analogues has also demonstrated their ability to induce apoptosis in various cancer cell lines, including HL60 and U937 cells. nih.gov

Interactive Table: Antiproliferative and Apoptotic Effects of this compound Derivatives

| Compound | Cancer Cell Line(s) | Effects | Reference(s) |

|---|---|---|---|

| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (B7) | A431, A549, H1299 | Inhibited proliferation, promoted apoptosis, arrested cell cycle. | nih.gov |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal cancer (CRC) cells | Suppressed proliferation, induced apoptosis via mitochondrial pathway. | nih.gov |

Identification of Molecular Targets (e.g., VEGFR-2, BRAF Kinase, Ubiquitin-Proteasome System)

The anticancer activity of this compound derivatives is linked to their interaction with specific molecular targets within cancer cells. Western blot analysis revealed that compound B7, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, inhibited both the AKT and ERK signaling pathways in A431 and A549 cells, which are crucial for cell survival and proliferation. nih.gov

Other research has identified tubulin as a molecular target for certain benzothiazole derivatives. One study reported a new series of benzothiazoles that act as colchicine (B1669291) site tubulin polymerization inhibitors, displaying promising antiproliferative activity against prostate cancer cells. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

While direct inhibition of VEGFR-2, BRAF Kinase, or the ubiquitin-proteasome system by this compound itself is not explicitly detailed in the provided context, the broader class of benzothiazole derivatives has been investigated for activity against a range of kinase targets. The inhibition of such pathways is a common strategy in cancer therapy, and the benzothiazole scaffold provides a versatile platform for designing targeted inhibitors.

Cellular Mechanisms of Action

The anticancer effects of benzothiazole derivatives are often attributed to their ability to induce apoptosis, a form of programmed cell death, through various cellular mechanisms.

Reactive Oxygen Species Generation: Certain benzothiazole derivatives have been shown to exert their cytotoxic effects by increasing the intracellular levels of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. Studies on zebrafish have demonstrated that exposure to benzothiazole and its derivatives can upregulate the expression of genes related to oxidative stress, such as Mn-Sod, indicating oxidative damage. nih.gov This increase in oxidative stress can disrupt normal cellular function and contribute to the compound's therapeutic or toxic effects. nih.gov

Caspase Pathway Activation: A crucial mechanism in apoptosis is the activation of caspases, a family of protease enzymes. Research has identified novel benzothiazole derivatives that can induce apoptosis by activating the caspase cascade. nih.gov Specifically, some compounds have been shown to activate procaspase-3, a precursor to the executioner caspase-3. nih.gov The conversion of procaspase-3 to its active form, caspase-3, triggers a cascade of events leading to the dismantling of the cell. nih.gov For example, certain benzothiazole derivatives bearing a pyridine-semicarbazone moiety have demonstrated potent procaspase-3 activation, leading to apoptosis in cancer cells. nih.gov

Antimitotic Activity Investigations

The disruption of microtubule dynamics is a well-established strategy in cancer therapy. Several benzothiazole derivatives have been investigated for their antimitotic activity, specifically their ability to inhibit tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By interfering with tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov For instance, benzothiazoles incorporating a trimethoxyphenyl scaffold have been identified as novel tubulin polymerization inhibitors that bind to the colchicine site. nih.gov

Anthelmintic Activity Evaluation

Derivatives of benzothiazole have shown significant promise as anthelmintic agents, which are drugs used to treat infections caused by parasitic worms (helminths). nih.govresearchgate.netresearchgate.net The mechanism of action for some of these compounds is believed to involve the disruption of the parasite's metabolic processes or neuromuscular function. nih.gov

Research has focused on synthesizing and evaluating various substituted benzothiazole-2-carbamates for their activity against different types of helminths. nih.gov For example, certain methyl 6-substituted benzothiazole-2-carbamates have demonstrated notable in vitro activity against rumen flukes (paramphistomum). nih.gov The structural features of these molecules, such as the nature and position of substituents on the benzothiazole ring, play a crucial role in their anthelmintic potency. nih.govresearchgate.net The evaluation of these compounds often involves in vitro assays using organisms like the earthworm Pheretima posthuma due to its anatomical and physiological similarities to intestinal roundworms. nih.gov

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Methyl 6-[(5-(4-bromophenacylsulfanyl)- nih.govnih.govresearchgate.net-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate | Rumen flukes (paramphistomum) | Equipotent to oxyclozanide (B1678079) at 80 μg/mL | nih.gov |

| Fluoro Benzothiazole Schiff's Bases | Earthworms | Promising anthelmintic activity | researchgate.net |

| Methyl 6-propoxybenzothiazole-2-carbamate (tioxidazole) | Hymenolepis diminuta | Potent anthelmintic drug | researchgate.net |

Anti-Tubercular Activity Studies

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB has necessitated the development of new anti-tubercular agents. Benzothiazole derivatives have emerged as a promising class of compounds in this regard. researchgate.netnih.govnih.govresearchgate.net

Researchers have synthesized and evaluated numerous benzothiazole derivatives for their in vitro activity against M. tuberculosis H37Rv and various drug-resistant strains. researchgate.netnih.govnih.gov Some of these compounds have shown potent inhibitory activity, with Minimum Inhibitory Concentration (MIC) values comparable or even superior to existing first-line anti-TB drugs like isoniazid. researchgate.netnih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of essential mycobacterial enzymes, such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is crucial for cell wall synthesis. nih.govnih.gov

| Compound | Target Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole | M. tuberculosis H37Rv | Significant activity compared to Isoniazid | researchgate.net |

| Benzothiazolylpyrimidine-5-carboxamide analogues (7a and 7g) | M. tuberculosis H37Rv | 0.08 | nih.gov |

| Benzothiazole–pyrimidine hybrids (5c, 5b, 12, and 15) | M. tuberculosis (ATCC 25177) | 0.24–0.98 | nih.gov |

General Enzyme Inhibition Profiles

The benzothiazole scaffold has been identified as a versatile "privileged structure" in medicinal chemistry, capable of interacting with a wide range of enzymes. This has led to the development of benzothiazole-based inhibitors for various therapeutic targets. nih.govacs.org

One notable area of research is the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. nih.govacs.org PARP inhibitors are a class of targeted cancer therapies. Studies have identified nih.govnih.govnih.govtriazolo[3,4-b]benzothiazole (TBT) as a novel nicotinamide (B372718) mimetic chemotype that can inhibit different PARP family enzymes with high potency, some reaching nanomolar IC50 values. nih.gov The substitution pattern on the benzothiazole core significantly influences the inhibitory activity and selectivity towards different PARP enzymes. nih.gov

Other Investigated Biological Activities

The therapeutic potential of benzothiazole derivatives extends beyond the activities mentioned above, with research exploring their efficacy in a variety of other biological contexts. researchgate.netnih.gov

Anti-inflammatory Activity: Certain benzothiazole derivatives have demonstrated anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions. researchgate.net

Antiviral Activity: The benzothiazole nucleus is a component of some compounds investigated for their antiviral effects. researchgate.netnih.gov

Antioxidant Activity: Many benzothiazole derivatives exhibit antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress. nih.govresearchgate.netpensoft.netmdpi.comkuleuven.benih.gov This activity is relevant to a wide range of diseases where oxidative damage plays a pathogenic role. nih.gov

Anti-diabetic Activity: Some benzothiazole derivatives have been explored for their potential in managing diabetes. nih.gov

Neuroprotective Activity: The neuroprotective effects of certain benzothiazole compounds have been investigated, with some showing potential in the context of neurodegenerative diseases. nih.govnih.govnih.gov

Anticonvulsant Activity: A significant body of research has focused on the anticonvulsant properties of benzothiazole derivatives. nih.govnih.govfrontiersin.orgbiointerfaceresearch.commdpi.com These compounds have been evaluated in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with some derivatives showing potent activity and a good safety profile. nih.govbiointerfaceresearch.commdpi.com

Antiallergic Activity: The potential for benzothiazole derivatives to act as antiallergic agents has also been a subject of investigation.

This broad spectrum of biological activities underscores the importance of the this compound scaffold in the ongoing search for new and effective therapeutic agents.

Structure Activity Relationship Sar and Design Principles of 6 Chloro 4 Methyl 1,3 Benzothiazole Derivatives

Impact of Substituent Position and Electronic Nature on Biological Activity

The biological profile of benzothiazole (B30560) derivatives is profoundly influenced by the position and electronic properties (electron-donating or electron-withdrawing) of substituents on the bicyclic ring. nih.govmdpi.com Research has consistently shown that modifications at the C2, C5, and C6 positions are particularly critical for modulating activity. nih.govbenthamscience.com

The presence of a halogen, such as the chloro group at the C6 position in the parent scaffold, is often associated with enhanced biological effects. nih.gov For instance, studies on various benzothiazole derivatives have highlighted that electron-withdrawing groups, including halogens like chlorine (Cl), fluorine (F), and bromine (Br), at the 5th and 6th positions can enhance antibacterial activity. nih.gov Specifically, a chloro group at the 5th position of the benzothiazole ring was shown to increase antibacterial potency. nih.gov Similarly, in a series of HIV-1 capsid inhibitors, the substitution of a 6-nitro group on the benzothiazole moiety enhanced antibacterial activity. nih.gov

In the context of anticancer activity, the electronic nature of substituents plays a dual role. For certain 2-anilinopyridyl benzothiazole derivatives, the highest antitumor effects were observed in compounds featuring electron-donor groups at the 6-position of the benzothiazole ring, coupled with electron-acceptor substituents on the aniline (B41778) phenyl ring. mdpi.com In another study, dichlorophenyl-containing chlorobenzothiazole derivatives demonstrated potent anticancer activity against various cancer cell lines, with one compound showing a GI₅₀ value of 71.8 nM against non-small cell lung cancer. nih.gov

The position of substituents on other parts of the molecule can also have a significant impact. For a series of HIV-1 CA inhibitors based on a benzothiazole moiety, the position of substituents on an attached phenyl ring greatly influenced antiviral activity. For example, with an amino (NH₂) group, the activity order was 3-NH₂ > 2-NH₂ > 4-NH₂. kuleuven.be For a fluorine substituent, the order was 2-F > 3-F > 4-F, indicating that ortho and meta positions were more favorable than the para position for these specific groups. kuleuven.be

The following table summarizes research findings on the impact of substituent modifications on the biological activity of benzothiazole derivatives.

| Derivative Series | Substituent & Position | Electronic Nature | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Azo dye benzothiazoles | Chloro group at C5 | Electron-withdrawing | Increased antibacterial activity against Salmonella typhimurium and Klebsiella pneumonia. | nih.gov |

| 2-Anilinopyridyl benzothiazoles | Electron-donor group at C6 | Electron-donating | Enhanced antitumor effect (when combined with an electron-acceptor on the aniline ring). | mdpi.com |

| Benzothiazole-N-acetyl-glucosamine conjugates | Nitro group at C6 | Electron-withdrawing | Enhanced antibacterial activity against S. aureus and E. coli. | nih.gov |

| Phenylalanine benzothiazole derivatives | Amino (NH₂) group on phenyl ring | Electron-donating | Positional impact on anti-HIV activity: 3-NH₂ (EC₅₀ = 1.55 µM) > 2-NH₂ (EC₅₀ = 1.84 µM) > 4-NH₂ (EC₅₀ = 2.93 µM). | kuleuven.be |

| Phenylalanine benzothiazole derivatives | Fluoro (F) group on phenyl ring | Electron-withdrawing | Positional impact on anti-HIV activity: 2-F (EC₅₀ = 2.01 µM) > 3-F (EC₅₀ = 2.84 µM) > 4-F (EC₅₀ = 3.66 µM). | kuleuven.be |

| Thiazolidinone benzothiazoles | Nitro group at C4 of phenyl ring | Electron-withdrawing | Improved antibacterial action. | nih.gov |

| Amino-benzothiazole Schiff bases | Hydroxyl group at C2 of benzylidene ring | Electron-donating | Improved antibacterial action. | nih.gov |

Role of Heterocyclic Hybridization (e.g., with Thiazole (B1198619), Thiadiazole, Pyrazole (B372694), Pyrimidine Moieties)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecular entity, is a widely used approach to develop novel compounds with potentially enhanced or synergistic biological activities. The 6-chloro-4-methyl-1,3-benzothiazole scaffold has been successfully hybridized with various other heterocyclic systems, including thiazole, thiadiazole, pyrazole, and pyrimidine. researchgate.netresearchgate.netnih.govnih.govias.ac.in

Thiazole and Thiadiazole Hybrids: The thiazole ring, itself a prominent heterocycle in medicinal chemistry, has been combined with the benzothiazole core to generate potent agents. mdpi.commdpi.com For example, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff base derivatives were synthesized and screened for antimicrobial and anthelmintic activities. researchgate.net These hybrid molecules demonstrated moderate to excellent activity, with specific derivatives showing high efficacy against Gram-negative and Gram-positive bacteria. researchgate.net In another approach, tetrazole-thiazole and tetrazole-thiadiazole hybrids have been synthesized, leveraging the unique electronic properties of each ring system to achieve desired biological outcomes. nih.gov The synthesis of piperazine-based bis(1,3,4-thiadiazole) derivatives has also been reported as a strategy to create potent anticancer agents. nih.gov

Pyrazole Hybrids: Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is another key partner for hybridization. nih.govnih.gov The synthesis of 1-benzothiazolyl-3-aryl-4-formyl-1H-pyrazoles has been achieved through the Vilsmeier-Haack reaction, with substitutions on both the benzothiazole and phenyl rings influencing the reaction's success. mdpi.com Benzothiazole-based pyrazole derivatives have been prepared and evaluated for antimicrobial and antioxidant activities, with some compounds showing significant efficacy. researchgate.net The fusion of these two heterocyclic systems aims to create molecules that can interact with multiple biological targets or exhibit improved pharmacokinetic profiles. researchgate.netias.ac.in The treatment of 2-cyanomethyl-1,3-benzothiazole with hydrazine (B178648) hydrate (B1144303) has also been used to afford aminopyrazole derivatives. researchgate.net

Pyrimidine Hybrids: Pyrimidine-containing hybrids have also been explored. For instance, the reaction of certain imidazo[2,1-b]thiazole (B1210989) derivatives with benzamidine (B55565) hydrochloride has been used to produce pyrimidine-fused compounds, demonstrating the versatility of benzothiazole-based intermediates in creating complex heterocyclic systems. researchgate.net

The table below presents examples of heterocyclic hybridization involving the benzothiazole core.

| Hybrid System | Description of Hybridization | Targeted Biological Activity | Reference |

|---|---|---|---|

| Benzothiazole-Thiazole | Synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines. | Antimicrobial, Anthelmintic | researchgate.net |

| Benzothiazole-Thiadiazole | Synthesis of piperazine-based bis(1,3,4-thiadiazole) derivatives. | Anticancer | nih.gov |

| Benzothiazole-Pyrazole | Synthesis of 1-benzothiazolyl-3-aryl-4-formyl-1H-pyrazoles. | Antimicrobial, Antioxidant | mdpi.comresearchgate.net |

| Benzothiazole-Tetrazole-Thiazole | Cyclization of tetrazolyl phenacyl bromide with thiosemicarbazone to furnish tetrazole-thiazole hybrids. | Antimicrobial | nih.gov |

| Benzothiazole-Tetrazole-Thiadiazole | Reaction of thiocarbamoyl compounds with hydrazonoyl bromide to form tetrazole-thiadiazole hybrids. | Antimicrobial | nih.gov |

| Benzothiazole-Pyrimidine | Reaction of imidazo[2,1-b]thiazole derivatives with benzamidine to yield pyrimidine-containing structures. | General Heterocyclic Synthesis | researchgate.net |

Pharmacophore Design and Optimization Strategies

The design and optimization of this compound derivatives involve a combination of SAR-guided modifications, computational modeling, and strategic molecular design. The goal is to identify the key structural features—the pharmacophore—responsible for biological activity and to refine the molecule to enhance potency and selectivity.

One key strategy involves using the benzothiazole scaffold as a bioisosteric replacement for other aromatic systems. For instance, in the design of novel HIV-1 capsid inhibitors, an electron-deficient benzothiazole moiety was used to replace a benzene (B151609) ring, which led to derivatives with potent antiviral activity. kuleuven.be This substitution fundamentally alters the electronic and steric properties of the molecule, influencing its binding affinity to the biological target.

Another design principle focuses on creating hybrid molecules that can interact with multiple targets simultaneously. The design of dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) utilized a benzothiazole-phenyl moiety connected via a sulfonamide bond to an amide-piperidine group, demonstrating this multi-target approach. nih.gov

Optimization strategies often involve systematic modification of substituents at key positions. Based on initial screenings, further derivatives are synthesized with varying electronic and steric properties to build a comprehensive SAR profile. For example, after identifying that a 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine compound had significant anticancer and anti-inflammatory activity, further optimization could involve exploring other substituents on the benzyl (B1604629) ring to improve efficacy. nih.gov Computational tools, such as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction models, are also employed early in the design phase to select candidates with favorable drug-like properties for further development. ajrconline.org

Pharmacophore modeling helps to distill the essential three-dimensional arrangement of functional groups required for activity. For benzothiazole derivatives, key pharmacophoric features often include the hydrogen bond accepting nitrogen and sulfur atoms of the thiazole ring, the aromatic surface of the fused benzene ring, and specific substituent patterns that provide additional hydrogen bond donors/acceptors or hydrophobic interactions. benthamscience.commdpi.com By understanding these features, chemists can design new molecules that fit the pharmacophore model while possessing novel chemical structures.

Other Academic and Industrial Applications

Azo Dye Synthesis and Characterization

The 2-amino derivative of 6-chloro-4-methyl-1,3-benzothiazole serves as a crucial precursor, specifically as a diazo component, for the synthesis of various azo dyes. The general method involves the diazotization of the 2-amino-6-chloro-4-methyl-1,3-benzothiazole followed by a coupling reaction with different aromatic compounds, such as phenols and naphthols. nih.gov

The synthesis process typically begins with the diazotization of the aminobenzothiazole derivative. This is achieved by treating the amine with a solution of sodium nitrite (B80452) in a strong acidic medium, like hydrochloric or sulfuric acid, at a low temperature (0-5 °C) to form the corresponding diazonium salt. acs.orgresearchgate.net This highly reactive diazonium salt is then immediately coupled with a suitable coupling agent (e.g., p-cresol, β-naphthol) dissolved in an alkaline solution. nih.gov The resulting mixture is stirred, often for several hours, allowing the electrophilic diazonium salt to attack the electron-rich coupling component, forming the characteristic azo (-N=N-) bond. The pH is carefully controlled throughout the reaction to ensure optimal coupling. nih.gov The final azo dye product precipitates out of the solution and can be purified by filtration and recrystallization, typically from a solvent like ethanol (B145695). nih.gov

A notable example is the synthesis of 2-(6-chloro-benzothiazol-2-ylazo)-4-methyl-phenol (CBAMP), a novel benzothiazole (B30560) azo dye. nih.gov The characterization of these synthesized dyes is carried out using various spectroscopic techniques to confirm their molecular structure.

Table 1: Spectroscopic Data for a Representative Benzothiazole Azo Dye (CBAMP)

| Spectroscopic Technique | Observed Data (for CBAMP) | Interpretation |

| FT-IR (cm⁻¹) | 3456, 3120, 2930, 1597, 1534, 1469, 760 | Stretching vibrations of O-H, aromatic C-H, aliphatic C-H, C=N, N=N, C-S, and C-Cl bonds, respectively. nih.gov |

| ¹H NMR (δ, ppm) | 2.29 (s, 3H, CH₃), 6.90-7.85 (m, 6H, Ar-H), 13.45 (s, 1H, OH) | Confirms the presence of methyl, aromatic, and hydroxyl protons. nih.gov |

| ¹³C NMR (δ, ppm) | 20.4, 116.1-158.5, 169.2 | Signals corresponding to the methyl carbon, aromatic carbons, and the C=N carbon of the benzothiazole ring. nih.gov |

| Mass Spectrometry | Molecular ion peak consistent with the expected molecular weight. | Confirms the overall molecular mass of the synthesized dye. nih.gov |

The synthesized dyes often exhibit vibrant colors, ranging from orange to reddish-brown, making them suitable for various dyeing applications. nih.gov

Corrosion Inhibition Studies

Derivatives of this compound have demonstrated significant potential as corrosion inhibitors, particularly for protecting metals like carbon steel in acidic environments. The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govacs.org

The benzothiazole ring, rich in heteroatoms (nitrogen and sulfur) and π-electrons, plays a crucial role in the adsorption process. These atoms act as active centers, facilitating the sharing of electrons with the vacant d-orbitals of the metal, leading to the formation of a stable, coordinated protective layer. nih.govresearchgate.net

The corrosion inhibition performance of these compounds is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as by weight loss measurements. nih.gov For instance, the azo dye 2-(6-chloro-benzothiazol-2-ylazo)-4-methyl-phenol (CBAMP) has been studied as a corrosion inhibitor for carbon steel in a 1.0 M HCl solution. nih.gov

The results from such studies indicate that these benzothiazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The inhibition efficiency is found to be dependent on the concentration of the inhibitor, with higher concentrations generally providing better protection. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.gov

Table 2: Corrosion Inhibition Efficiency of a Benzothiazole Derivative (CBAMP) on Carbon Steel in 1M HCl

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

| 1 x 10⁻⁵ | 75.3 |

| 5 x 10⁻⁵ | 85.1 |

| 1 x 10⁻⁴ | 90.2 |

| 2 x 10⁻⁴ | 93.8 |

| (Data sourced from reference nih.gov) |

The synergistic effect of adding substances like potassium iodide can further enhance the inhibition efficiency of these benzothiazole azo dyes. nih.gov

Development as Fluorescent Materials and Imaging Reagents

The benzothiazole scaffold is a key component in the design of fluorescent molecules due to its inherent photophysical properties. researchgate.netresearchgate.net While specific studies on the fluorescence of this compound are not extensively documented, the general class of benzothiazole derivatives has been widely explored for applications as fluorescent probes and imaging agents. acs.orgnih.gov

The fluorescence in these molecules arises from the conjugated π-electron system of the benzothiazole ring. The emission properties, such as wavelength and quantum yield, can be finely tuned by introducing various substituent groups onto the ring structure. nih.gov For example, the development of "push-pull" benzothiazole derivatives, where electron-donating and electron-withdrawing groups are strategically placed, can lead to compounds with strong fluorescence in the near-infrared region, which is highly desirable for biological imaging. acs.org

Benzothiazole-based fluorescent probes have been successfully designed for the detection of important biological targets, such as β-amyloid and α-synuclein aggregates, which are hallmarks of neurodegenerative diseases like Alzheimer's and Parkinson's. acs.orgacs.orgnih.gov These probes typically exhibit a significant increase in fluorescence intensity upon binding to their target, allowing for clear visualization and detection. acs.org The design of these probes often involves creating molecules that can cross the blood-brain barrier and selectively bind to these protein aggregates.

Furthermore, benzothiazole derivatives are investigated as fluorescent probes for detecting other analytes like hydrazine (B178648) and for DNA quantification. nih.govresearchgate.net Theoretical studies, such as those using density functional theory (DFT), are often employed to predict and understand the photophysical properties of new benzothiazole-based probes, aiding in the design of more sensitive and specific sensors. nih.gov The structural modifications, including the introduction of chloro and methyl groups as in this compound, can influence the electronic distribution and, consequently, the fluorescent properties of the molecule. nih.gov

Applications in Ligand Design for Coordination Chemistry

The 1,3-benzothiazole framework is an excellent platform for designing ligands for coordination chemistry. The nitrogen and sulfur atoms within the heterocyclic ring act as potential donor sites, allowing the molecule to bind to various metal ions and form stable coordination complexes. mdpi.commdpi.com This ability to chelate with metal ions has led to the development of a wide range of metal complexes with interesting structural and functional properties.

Derivatives of this compound can be functionalized, for example, by introducing an amino group at the 2-position, to create bidentate ligands that coordinate with metal ions through both the ring nitrogen and the exocyclic amino nitrogen. mdpi.com These ligands can react with metal salts (e.g., Co(II), Ni(II), Cu(II), Ru(III)) to form complexes with geometries such as octahedral or square planar. researchgate.netmdpi.com

The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, making them promising candidates for therapeutic applications. researchgate.netresearchgate.net For example, a cocrystal has been formed between 2-(2′-aminophenyl)benzothiazole and methyl 2-((3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, demonstrating the ability of the benzothiazole moiety to participate in complex supramolecular structures through hydrogen bonding and π-π stacking interactions. mdpi.com

The study of such coordination complexes is a vibrant area of research, with applications ranging from catalysis and materials science to medicinal inorganic chemistry. The specific substitutions on the benzothiazole ring, such as the chloro and methyl groups, can influence the ligand field strength and the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity and stability. acs.org

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies and Green Chemistry Advancements

The synthesis of benzothiazole (B30560) derivatives, including 6-chloro-4-methyl-1,3-benzothiazole, is a cornerstone of their development. nih.gov While traditional methods have been effective, the future lies in the exploration of novel, more efficient, and environmentally benign synthetic routes.

Key areas of future research include:

Development of "one-pot" synthesis and sequential multistep synthesis: These approaches aim to streamline the synthetic process, reducing the number of intermediate purification steps, saving time, and minimizing waste. nih.gov

Adoption of green chemistry principles: This involves the use of less hazardous reagents, alternative energy sources like microwave and ultrasound irradiation, and the use of water or other environmentally friendly solvents. nih.govmdpi.com For instance, the use of catalysts like H2O2/HCl in ethanol (B145695) at room temperature represents a move towards greener synthesis. mdpi.com

Catalyst innovation: Research into new and recyclable catalysts, such as polystyrene polymer catalysts grafted with iodine acetate, is crucial for developing sustainable synthetic protocols. mdpi.com The use of inexpensive and readily available catalysts like copper is also a promising avenue. nih.gov

Flow chemistry: The application of flow electrochemical reactors for the synthesis of benzothiazoles presents an opportunity for simple scale-up and improved efficiency. researchgate.net

These advancements will not only make the synthesis of this compound and its analogs more economical and sustainable but also facilitate the creation of diverse chemical libraries for biological screening.

Deeper Elucidation of Molecular and Cellular Biological Mechanisms

While the biological activities of various benzothiazole derivatives are well-documented, a deeper understanding of their molecular and cellular mechanisms of action is essential for rational drug design and development. frontiersin.orgnih.gov Future research will likely focus on unraveling the intricate interactions between these compounds and their biological targets.

Key research questions to address include:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that derivatives of this compound interact with to exert their therapeutic effects. frontiersin.org

Pathway Analysis: Elucidating the signaling pathways and cellular processes that are modulated by these compounds.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. scitechjournals.com This includes exploring the impact of substitutions at various positions on the benzothiazole nucleus. scitechjournals.com

A more profound comprehension of these mechanisms will enable the design of more potent, selective, and safer therapeutic agents.

Integration of Advanced Computational Modeling in Rational Design

Computational methods have become indispensable tools in modern drug discovery, and their application to the study of this compound is set to expand significantly. frontiersin.org In silico techniques offer a rapid and cost-effective means to predict the properties of new compounds and guide their synthesis. nih.gov

Future applications of computational modeling include:

Virtual Screening: Utilizing large virtual libraries of benzothiazole derivatives to identify promising candidates with high binding affinities for specific biological targets. nih.gov

Molecular Docking: Simulating the interaction between this compound derivatives and their target proteins to predict binding modes and affinities. frontiersin.orgresearchgate.net For example, studies have used molecular docking to investigate benzothiazole derivatives as potential inhibitors of trehalase in malaria vectors. frontiersin.org

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Using computational models to predict the pharmacokinetic and toxicological properties of new compounds, thereby reducing the likelihood of late-stage failures in drug development. researchgate.netnih.gov

De Novo Design: Employing algorithms to design entirely new molecular structures based on the desired pharmacological properties, potentially leading to the discovery of novel benzothiazole-based drugs. nih.gov

The synergy between computational modeling and experimental validation will accelerate the discovery and optimization of new therapeutic agents derived from this compound.

Expansion into Underexplored Application Areas

The versatile nature of the benzothiazole scaffold suggests that its applications extend beyond the currently established areas. nih.govmdpi.com Future research should aim to explore the potential of this compound and its derivatives in less-investigated therapeutic and industrial domains.

Potential underexplored application areas include:

Neurodegenerative Diseases: Given the neuroprotective properties reported for some benzothiazole compounds, further investigation into their efficacy against conditions like Alzheimer's and Parkinson's disease is warranted. mdpi.com

Antiviral Agents: While some antiviral activity has been noted, a more systematic screening of this compound derivatives against a broader range of viruses could uncover new therapeutic leads. nih.gov

Agrochemicals: The development of novel fungicides, herbicides, and insecticides based on the benzothiazole structure could offer more effective and environmentally safer alternatives to existing products. nih.gov

Materials Science: The unique photophysical properties of some benzothiazole derivatives suggest their potential use as fluorescent markers, imaging reagents, and in the development of electroluminescent devices. mdpi.com

By venturing into these new territories, researchers can unlock the full potential of this compound, leading to innovations across various scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-4-methyl-1,3-benzothiazole, and how is reaction progress monitored?

- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with aromatic carboxylic acids in phosphorus oxychloride (POCl₃). For example, thiosemicarbazide intermediates are refluxed with POCl₃ under inert conditions, followed by quenching in ice water. Reaction progress is monitored via thin-layer chromatography (TLC) in solvents like ethyl acetate/hexane (1:1). Post-synthesis, purity is confirmed by melting point analysis, IR spectroscopy (C=N stretch at ~1611 cm⁻¹), and ¹H NMR (aromatic proton signals at δ 6.4–8.3 ppm) .

Q. Which analytical techniques are critical for structural validation of this compound derivatives?

- Methodological Answer :

- Elemental Analysis : Validates stoichiometry (e.g., C: 54.71%, H: 3.13%, N: 11.60% for a derivative in ).

- Spectroscopy :

- IR : Identifies functional groups (e.g., C=N at 1611 cm⁻¹, NH at 3533 cm⁻¹) .

- ¹H/¹³C NMR : Confirms aromatic and heterocyclic proton environments .

- Mass Spectrometry : FABMS (m/z 482.90) ensures molecular ion consistency .

Advanced Research Questions

Q. How can computational methods like DFT/TD-DFT elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G level calculates molecular geometry, frontier molecular orbitals (FMOs), and hyperpolarizability for nonlinear optical properties. For example, natural bond orbital (NBO) analysis reveals charge transfer interactions, while molecular electrostatic potential (MEP) maps identify reactive sites (e.g., chloro and methyl groups as electrophilic centers) .

Q. What strategies resolve contradictions in crystallographic data for benzothiazole derivatives?

- Methodological Answer : Structure validation tools (e.g., PLATON, implemented in SHELX) check for missed symmetry, twinning, or disorder. For 6-chloro derivatives, weak π–π interactions (centroid distance: 3.71 Å) and C–H···π bonds stabilize crystal packing. Discrepancies in dihedral angles (e.g., 6.51° vs. 34.02° between rings) are resolved using high-resolution X-ray data and refinement against Fo² .

Q. How are antimicrobial activity assays designed for benzothiazole derivatives?

- Methodological Answer :

- Strain Selection : Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) are used.

- Protocol : Broth microdilution (MIC determination) with 96-well plates. Compounds are tested at 6.25–100 µg/mL, with ciprofloxacin and fluconazole as controls. Activity is correlated with substituent effects (e.g., chloro groups enhance membrane penetration) .

Q. What mechanistic insights explain cyclization reactions in benzothiazole synthesis?

- Methodological Answer : Cyclization of hydrazide precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO involves nucleophilic attack at the carbonyl carbon, followed by dehydration. POCl₃ acts as both a catalyst and dehydrating agent. Kinetic studies (e.g., varying reflux time from 12–24 hours) optimize yields (65–80%) .

Methodological Troubleshooting

Q. How to address low yields in benzothiazole synthesis?